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Compound of Interest

Compound Name: 2,3-Dichloromaleonitrile

Cat. No.: B15221128 Get Quote

Despite a comprehensive search of available scientific literature and databases, specific

experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for 2,3-
dichloromaleonitrile could not be located. This suggests that the detailed characterization of

this compound may not be publicly available at this time.

This technical guide is intended for researchers, scientists, and professionals in drug

development. While specific data for 2,3-dichloromaleonitrile is unavailable, this document

provides a general overview of the expected spectroscopic characteristics based on its

structure, alongside standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The structure of 2,3-dichloromaleonitrile, with its carbon-carbon double bond, nitrile functional

groups, and chlorine substituents, would be expected to exhibit characteristic signals in various

spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: Due to the molecule's symmetry, only two distinct signals would be anticipated in

the proton-decoupled ¹³C NMR spectrum.

One signal would correspond to the two equivalent olefinic carbons (C=C). Given the

presence of electronegative chlorine and nitrile groups, this signal is expected to appear in

the downfield region, likely between 110 and 140 ppm.
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The second signal would represent the two equivalent nitrile carbons (-C≡N). These

typically resonate in the 115-125 ppm range.

¹H NMR: 2,3-Dichloromaleonitrile possesses no hydrogen atoms. Therefore, its ¹H NMR

spectrum would be expected to show no signals.

Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the vibrational frequencies of its key functional

groups.

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

Nitrile (C≡N) 2240 - 2260 Strong

Carbon-Carbon Double Bond

(C=C)
1640 - 1680 Medium to Weak

Carbon-Chlorine (C-Cl) 600 - 800 Strong

Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak ([M]⁺) would be a key identifier. The presence of

two chlorine atoms would result in a characteristic isotopic pattern.

Ion Description Expected m/z
Relative
Abundance Pattern

[M]⁺
Molecular ion with two

³⁵Cl isotopes
146 100%

[M+2]⁺
Molecular ion with one

³⁵Cl and one ³⁷Cl
148 ~65%

[M+4]⁺
Molecular ion with two

³⁷Cl isotopes
150 ~10%

Fragmentation patterns would likely involve the loss of chlorine atoms and/or nitrile groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b15221128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15221128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical to avoid

interfering signals.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set a spectral width appropriate for carbon signals (e.g., 0-220 ppm).

A sufficient number of scans should be averaged to achieve an adequate signal-to-noise

ratio, which can be significant for quaternary carbons and nitriles.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are typically referenced to the residual solvent peak

or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the

solid sample with dry KBr powder and pressing it into a transparent disk.

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride)

that has minimal absorption in the regions of interest.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the pure solvent or KBr pellet should be recorded and subtracted
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from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

Common techniques include direct infusion or via a chromatographic method like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a

common technique for volatile compounds and often provides detailed fragmentation

patterns.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.

Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm

the molecular weight and deduce structural information.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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To cite this document: BenchChem. [Spectroscopic Data for 2,3-Dichloromaleonitrile: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15221128#spectroscopic-data-for-2-3-
dichloromaleonitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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